tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate
Description
The compound tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 2-position and an azepan-4-ylamino substituent at the 5-position of the pyridine ring.
Properties
IUPAC Name |
tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVTXSHHLKXOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes nucleophilic substitution with azepane to form 5-[(azepan-4-yl)amino]pyridine.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Size : The azepane ring in the target compound provides greater conformational flexibility and lipophilicity compared to six-membered piperidine/piperazine derivatives .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce basicity, while acetylated or alkylated amines (e.g., ) modulate solubility and metabolic stability.
Target Compound (Inferred Pathway):
Coupling Reaction: Likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the azepan-4-ylamino group at the 5-position of pyridine.
Carbamate Protection : tert-Butyl carbamate installation via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Comparative Syntheses:
- tert-Butyl (1-acetylpiperidin-4-yl)carbamate :
- Step 1: Piperidine-4-ylcarbamate acetylation with Ac₂O in DCM.
- Step 2: Boc deprotection using HCl/MeOH.
- Pyrimidine-Pyridine Hybrids : Palladium-catalyzed cross-coupling (Pd₂(dba)₃/BINAP) for aryl-amine bond formation. Nitro reduction with Fe/NH₄Cl for amino group generation.
Key Differences :
- The target compound’s synthesis likely requires specialized catalysts (e.g., Pd-based) for azepane coupling, whereas acetylated analogs employ simpler acylation steps.
- Piperazine-containing derivatives demand rigorous purification (column chromatography) due to complex intermediates.
Physicochemical and Functional Properties
Biological Activity
tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its therapeutic prospects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 306.40 g/mol. Its structure includes a pyridine ring, an azepane moiety, and a tert-butyl group, which contribute to its unique pharmacological properties. The presence of the azepane ring is particularly significant as it may enhance the compound's ability to interact with biological targets due to its conformational flexibility .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridine Derivative : 2-chloropyridine reacts with azepane through nucleophilic substitution.
- Carbamate Formation : The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in neurodegenerative processes, specifically targeting pathways associated with Alzheimer’s disease .
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic effects in various contexts:
- Neuroprotective Effects : In vitro studies have shown that related compounds can inhibit amyloid beta (Aβ) aggregation and protect astrocytes from Aβ-induced toxicity. For example, a similar compound demonstrated significant cell viability improvement against Aβ-induced cell death .
- Antimicrobial Activity : Compounds structurally related to this compound have exhibited antibacterial properties against resistant strains such as Staphylococcus aureus . The mechanism often involves disrupting bacterial cell membranes.
- Potential Anticancer Properties : Some derivatives have shown promise in anticancer applications, suggesting that the compound may influence cancer cell proliferation or survival pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
